molecular formula C8H14O2 B074452 3-(1-Methylethyl)pentane-2,4-dione CAS No. 1540-38-1

3-(1-Methylethyl)pentane-2,4-dione

Cat. No. B074452
CAS RN: 1540-38-1
M. Wt: 142.2 g/mol
InChI Key: BPIHCIRSGQKCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methylethyl)pentane-2,4-dione, also known as diacetyl, is an organic compound with the molecular formula C6H10O2. It is a yellowish-green liquid with a strong buttery odor and is commonly used as a flavoring agent in food products such as popcorn, baked goods, and candies. However, diacetyl has also been found to have potential applications in scientific research due to its unique properties.

Mechanism Of Action

Diacetyl is believed to act as a neurotransmitter in the brain, specifically as a modulator of the cholinergic system. It has been shown to increase acetylcholine release and inhibit its reuptake, leading to increased cholinergic activity. This mechanism of action has been implicated in the potential therapeutic effects of 3-(1-Methylethyl)pentane-2,4-dione in inflammatory diseases.

Biochemical And Physiological Effects

Diacetyl has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of cytokines and chemokines, which are involved in the inflammatory response. Additionally, 3-(1-Methylethyl)pentane-2,4-dione has been shown to increase the activity of the transcription factor NF-kB, which is involved in the regulation of inflammatory gene expression. These effects suggest that 3-(1-Methylethyl)pentane-2,4-dione may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

Diacetyl has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for research. Additionally, its unique chemical properties make it a useful tool for investigating the mechanisms of neurotransmitter release and uptake. However, 3-(1-Methylethyl)pentane-2,4-dione also has some limitations. It has a strong odor and can be irritating to the eyes and respiratory system, which may limit its use in certain experimental settings. Additionally, its potential toxicity and effects on human health must be carefully considered when using 3-(1-Methylethyl)pentane-2,4-dione in research.

Future Directions

There are several future directions for research involving 3-(1-Methylethyl)pentane-2,4-dione. One potential area of investigation is the development of new therapeutic agents based on the anti-inflammatory properties of 3-(1-Methylethyl)pentane-2,4-dione. Additionally, further studies are needed to fully elucidate the mechanisms of action of 3-(1-Methylethyl)pentane-2,4-dione in the brain and its potential effects on human health. Finally, the use of 3-(1-Methylethyl)pentane-2,4-dione as a tracer molecule in brain imaging studies may lead to new insights into the functioning of the cholinergic system and the mechanisms of neurotransmitter release and uptake.

Synthesis Methods

Diacetyl can be synthesized through the reaction of acetoin with an oxidizing agent such as potassium permanganate or chromic acid. The reaction results in the formation of 3-(1-Methylethyl)pentane-2,4-dione and water. This method of synthesis has been widely used in the food industry for the production of artificial butter flavoring.

Scientific Research Applications

Diacetyl has been found to have potential applications in scientific research due to its ability to cross the blood-brain barrier and its unique chemical properties. It has been used as a tracer molecule in brain imaging studies to investigate the mechanisms of neurotransmitter release and uptake. Additionally, 3-(1-Methylethyl)pentane-2,4-dione has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

3-propan-2-ylpentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5(2)8(6(3)9)7(4)10/h5,8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIHCIRSGQKCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165513
Record name 3-(1-Methylethyl)pentane-2,4-dione
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Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methylethyl)pentane-2,4-dione

CAS RN

1540-38-1
Record name 3-(1-Methylethyl)-2,4-pentanedione
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Record name 3-(1-Methylethyl)pentane-2,4-dione
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Record name 3-(1-methylethyl)pentane-2,4-dione
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Record name 3-(1-METHYLETHYL)PENTANE-2,4-DIONE
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